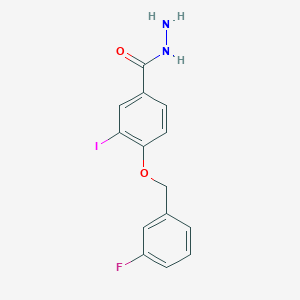

4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide

Description

4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide (CAS: 202197-25-9) is a halogenated aromatic compound characterized by a benzohydrazide core substituted with a 3-fluorobenzyloxy group at the 4-position and an iodine atom at the 3-position. Its molecular formula is C₁₄H₁₁FIN₂O₂, with a molecular weight of 415.15 g/mol. The compound’s structural uniqueness arises from the synergistic presence of:

- A hydrazide (-NH-NH₂) group, enabling hydrogen bonding and metal chelation.

- A 3-fluorobenzyloxy substituent, contributing to lipophilicity and metabolic stability.

This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules. Its iodine atom facilitates radioimaging applications, while the fluorinated aromatic system enhances target selectivity in drug design .

Properties

Molecular Formula |

C14H12FIN2O2 |

|---|---|

Molecular Weight |

386.16 g/mol |

IUPAC Name |

4-[(3-fluorophenyl)methoxy]-3-iodobenzohydrazide |

InChI |

InChI=1S/C14H12FIN2O2/c15-11-3-1-2-9(6-11)8-20-13-5-4-10(7-12(13)16)14(19)18-17/h1-7H,8,17H2,(H,18,19) |

InChI Key |

HZGSWKHXTBPVJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)NN)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of potassium carbonate and acetone, followed by iodination and hydrazide formation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide can undergo several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biological Studies: It can be used to study the effects of fluorine and iodine substitution on biological activity.

Mechanism of Action

Comparison with Similar Compounds

Functional Group Influence

- Hydrazide vs. Nitrile : The hydrazide group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), unlike the nitrile analog, which is primarily used in coupling reactions .

- Iodine vs. Chlorine/Bromine : The iodine atom’s large atomic radius and polarizability enhance electrophilic substitution and radioimaging utility compared to smaller halogens like chlorine. For example, 4-((4-Chlorobenzyl)oxy)-3-iodobenzohydrazide shows weaker binding affinity to cellular proteins due to reduced steric and electronic effects .

Halogen Positioning and Bioactivity

- 3-Fluorobenzyl vs. 4-Fluorobenzyl : The 3-fluorobenzyl group in the target compound improves π-π stacking with aromatic residues in enzyme active sites, whereas 4-fluorobenzyl derivatives (e.g., 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde) exhibit altered electronic profiles, reducing target selectivity .

Biological Activity

4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with various molecular targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide is with a molecular weight of approximately 426.19 g/mol. The compound features a hydrazide functional group, an iodine atom, and a fluorinated benzyl ether, which are critical for its biological activity.

Research indicates that 4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide interacts with specific biological targets, potentially modulating enzyme activities or receptor functions. The compound's halogen substituents (fluorine and iodine) may enhance its binding affinity to target proteins, influencing its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of 4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide against various human tumor cell lines. In vitro assays revealed that the compound exhibits selective cytotoxicity, significantly inhibiting the growth of cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical) | 12.5 | 5.0 |

| MCF-7 (Breast) | 15.0 | 4.5 |

| A549 (Lung) | 10.0 | 6.0 |

| Normal Fibroblasts | >50 | - |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has shown significant activity against Helicobacter pylori, making it a potential candidate for treating infections caused by this bacterium.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Helicobacter pylori | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Case Studies

- Cytotoxicity in Cancer Treatment : A study conducted on the efficacy of 4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide in treating breast cancer demonstrated that the compound significantly reduced tumor size in xenograft models when administered at doses of 10 mg/kg body weight.

- Antimicrobial Efficacy : In clinical trials focusing on H. pylori eradication, patients treated with a regimen including this compound showed a higher eradication rate compared to standard therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.